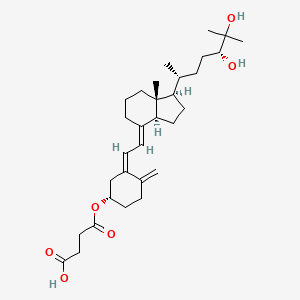

24,25-Dihydroxy Vitamin D3 3-Hemisuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

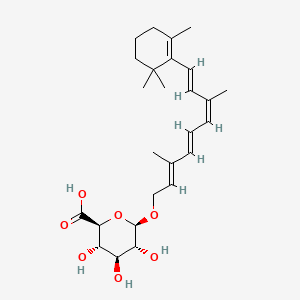

24,25-Dihydroxy Vitamin D3 3-Hemisuccinate is a derivative of Vitamin D3, specifically modified to include two hydroxyl groups at the 24th and 25th positions and a hemisuccinate group at the 3rd position. This compound is significant in various biochemical and physiological processes, particularly in calcium and phosphate homeostasis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 24,25-Dihydroxy Vitamin D3 3-Hemisuccinate typically involves the hydroxylation of Vitamin D3 at the 24th and 25th positions, followed by the esterification of the 3rd position with hemisuccinate. The hydroxylation can be achieved using specific enzymes such as CYP24A1, which catalyzes the addition of hydroxyl groups. The esterification process involves reacting Vitamin D3 with succinic anhydride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic hydroxylation and large-scale chemical reactors for esterification. The reaction conditions are optimized for maximum yield and purity, often involving temperature control, pH adjustments, and purification steps like chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl groups back to their original state if they have been oxidized.

Substitution: The hemisuccinate group can be substituted with other functional groups through esterification or transesterification reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Regeneration of the original hydroxyl groups.

Substitution: Formation of new ester derivatives with different functional groups.

Applications De Recherche Scientifique

24,25-Dihydroxy Vitamin D3 3-Hemisuccinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in calcium and phosphate metabolism, and its effects on bone health.

Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and chronic kidney disease.

Industry: Utilized in the formulation of supplements and fortified foods to enhance calcium absorption.

Mécanisme D'action

The compound exerts its effects primarily through the Vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation occurs through the activation of signaling pathways such as the phospholipase C (PLC) and phosphatidylinositol 3-kinase (PI3K) pathways. The compound also influences the synthesis of proteins like osteocalcin and calbindin, which are crucial for bone mineralization .

Comparaison Avec Des Composés Similaires

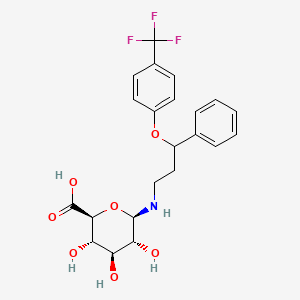

1α,25-Dihydroxy Vitamin D3: Another hydroxylated form of Vitamin D3, known for its potent biological activity.

25-Hydroxy Vitamin D3: The primary circulating form of Vitamin D3, which is a precursor to the active forms.

24,25-Dihydroxy Vitamin D3: Similar to 24,25-Dihydroxy Vitamin D3 3-Hemisuccinate but lacks the hemisuccinate group.

Uniqueness: this compound is unique due to the presence of the hemisuccinate group, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and utilization in biological systems compared to its non-hemisuccinate counterparts .

Propriétés

IUPAC Name |

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-20-8-12-24(37-29(35)17-16-28(33)34)19-23(20)11-10-22-7-6-18-31(5)25(13-14-26(22)31)21(2)9-15-27(32)30(3,4)36/h10-11,21,24-27,32,36H,1,6-9,12-19H2,2-5H3,(H,33,34)/b22-10+,23-11-/t21-,24+,25-,26+,27-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJPZIDCXCVMA-VDLAWLPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.